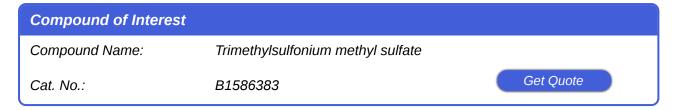


Application of Trimethylsulfonium Methyl Sulfate in the Synthesis of Pharmaceutical Intermediates

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylsulfonium methyl sulfate is a versatile and efficient reagent in organic synthesis, primarily utilized as a methylating agent and a precursor for the generation of sulfur ylides.[1] Its application is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates, where precise and high-yield reactions are paramount. This document provides detailed application notes and protocols for two key transformations employing trimethylsulfonium salts in the synthesis of pharmaceutical intermediates: Omethylation of phenols and epoxidation of carbonyls (the Corey-Chaykovsky reaction).

Key Applications in Pharmaceutical Intermediate Synthesis

 O-Methylation of Phenols: The methylation of phenolic hydroxyl groups is a frequent transformation in drug synthesis to modify polarity, bioavailability, and metabolic stability. Trimethylsulfonium salts offer an alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.



Epoxidation of Carbonyls (Corey-Chaykovsky Reaction): Epoxides are highly valuable
synthetic intermediates due to their reactivity towards various nucleophiles, allowing for the
introduction of diverse functionalities. The Corey-Chaykovsky reaction, which utilizes sulfur
ylides generated from trimethylsulfonium salts, is a powerful method for the synthesis of
epoxides from aldehydes and ketones.[2][3]

Data Presentation

The following tables summarize quantitative data for representative reactions.

Table 1: O-Methylation of a Phenolic Intermediate

Substra te	Reagent	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referen ce
2- Hydroxy- 5- methylbe nzophen one	Trimethyl sulfonium bromide*	K2COз	PEG400	100	6	92	[3]

*Note: Trimethylsulfonium bromide is a close analog of **trimethylsulfonium methyl sulfate** and exhibits similar reactivity as a methylating agent.

Table 2: Epoxidation of a Carbonyl Compound (Corey-Chaykovsky Reaction)



Substra te	Reagent	Base	Solvent	Temp.	Time (h)	Yield (%)	Referen ce
1,4- Cyclohex anedione monoeth ylene ketal	Trimethyl sulfonium methyl sulfate	NaOH (50%)	Methylen e Chloride	Reflux	24	93	[4]
Allyl cyclohex anone	Trimethyl sulfonium iodide	Potassiu m tert- butoxide	DMSO	Room Temp.	2	88	[1]

Experimental Protocols

Protocol 1: O-Methylation of 2-Hydroxy-5-methylbenzophenone

This protocol describes the methylation of a phenolic compound using a trimethylsulfonium salt. [3]

Materials:

- 2-Hydroxy-5-methylbenzophenone (10 mmol)
- Trimethylsulfonium bromide (12 mmol)
- Potassium carbonate (K2CO3) (12 mmol)
- Polyethylene glycol (PEG400) (6 mL)
- Water
- · Diisopropyl ether
- 1M Sodium hydroxide (NaOH) solution



Methanol

Procedure:

- Combine 2.12 g (10 mmol) of 2-hydroxy-5-methylbenzophenone, 1.90 g (12 mmol) of trimethylsulfonium bromide, and 1.66 g (12 mmol) of K₂CO₃ in a suitable reaction vessel.
- Add 6 mL of PEG400 to the mixture.
- Stir the mixture at 100 °C for 6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture and dilute with 100 mL of water.
- Extract the product with 40 mL of diisopropyl ether.
- Wash the organic layer sequentially with 3 x 40 mL of 1M NaOH solution and 100 mL of water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by crystallization from methanol/water to yield 2methoxy-5-methylbenzophenone.

Protocol 2: Epoxidation of 1,4-Cyclohexanedione monoethylene ketal (Corey-Chaykovsky Reaction)

This protocol details the formation of an epoxide from a ketone using **trimethylsulfonium methyl sulfate**.[4]

Materials:

- 1,4-Cyclohexanedione monoethylene ketal (76.83 mmol)
- Trimethylsulfonium methyl sulfate (99.88 mmol)
- Methylene chloride (120 mL)

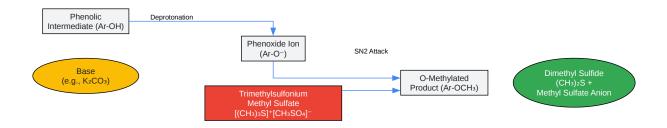


- 50% Sodium hydroxide (NaOH) solution (40 mL)
- Diethyl ether (200 mL)
- Water
- Sodium sulfate

Procedure:

- To a solution of 12.00 g (76.83 mmol) of 1,4-cyclohexanedione monoethylene ketal in 120 mL of methylene chloride, add 18.8 g (99.88 mmol) of trimethylsulfonium methyl sulfate.
- Add 40 mL of 50% sodium hydroxide solution to the mixture.
- · Reflux the reaction mixture for 24 hours.
- After cooling, remove the methylene chloride under reduced pressure.
- Add 200 mL of diethyl ether to the residue.
- · Wash the ether layer with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1,7,10-trioxa-dispiro[2.2.4.2]dodecane as a yellow oil.

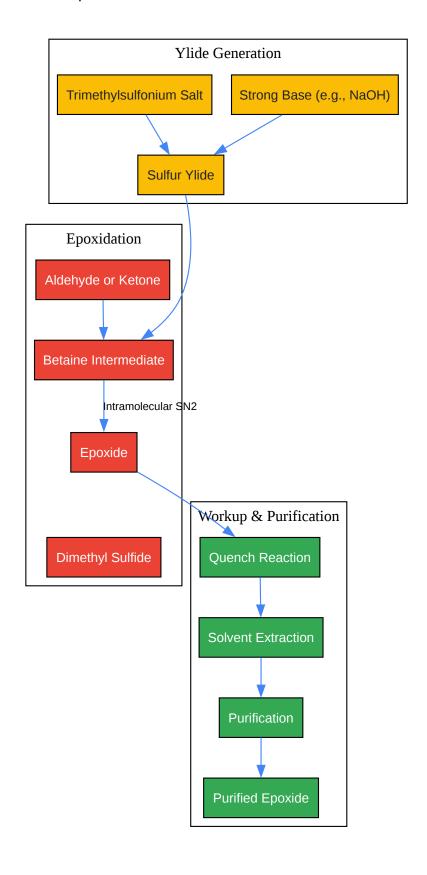
Visualizations





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Caption: O-Methylation of a phenolic intermediate.





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